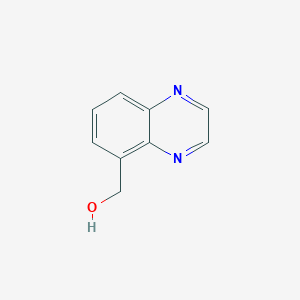

(Quinoxalin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLRCMBAYPSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669217 | |

| Record name | (Quinoxalin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496765-32-3 | |

| Record name | (Quinoxalin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Quinoxalin-5-yl)methanol for Drug Discovery and Development

Abstract

(Quinoxalin-5-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The quinoxaline scaffold itself is a privileged structure, found in numerous compounds with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] This technical guide provides a comprehensive exploration of the viable and efficient synthetic pathways to (quinoxalin-5-yl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The guide emphasizes scientifically robust methodologies, delves into the causality behind experimental choices, and provides detailed, actionable protocols.

Introduction: The Significance of the Quinoxaline Moiety

Quinoxaline, a fused bicyclic heteroaromatic system composed of a benzene ring and a pyrazine ring, is a cornerstone in the design of bioactive compounds.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities.[2] The structural rigidity and the presence of nitrogen atoms in the pyrazine ring allow for a multitude of interactions with biological targets, making it a versatile scaffold for drug design. Consequently, the development of efficient and scalable synthetic routes to functionalized quinoxalines, such as (quinoxalin-5-yl)methanol, is of paramount importance for advancing drug discovery programs.

This guide will focus on two primary, field-proven synthetic strategies for obtaining (quinoxalin-5-yl)methanol, providing a blend of theoretical underpinning and practical, step-by-step instruction.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of (quinoxalin-5-yl)methanol reveals several logical disconnections. The most apparent strategies involve either the formation of the quinoxaline ring with a pre-installed C1 functional group at the 5-position or the functionalization of a pre-formed quinoxaline core. This guide will detail two such pathways:

-

Pathway A: Synthesis from a Carboxylic Acid Precursor. This robust and highly adaptable route commences with a commercially available substituted ortho-phenylenediamine, proceeds through a quinoxaline-5-carboxylic acid intermediate, and concludes with a selective reduction to the target alcohol.

-

Pathway B: Synthesis via Oxidation of a Methyl Precursor. This alternative approach utilizes the selective oxidation of a methyl group at the 5-position of the quinoxaline ring to an aldehyde, which is then readily reduced to the desired methanol derivative.

Figure 1: Retrosynthetic analysis of (quinoxalin-5-yl)methanol.

Part 2: Pathway A - Synthesis from Quinoxaline-5-carboxylic Acid

This pathway is arguably the most reliable and scalable approach, leveraging the classical and well-understood synthesis of quinoxalines from ortho-phenylenediamines and 1,2-dicarbonyl compounds.[3]

Step 1: Synthesis of Quinoxaline-5-carboxylic Acid

The foundational step in this pathway is the condensation of 3,4-diaminobenzoic acid with glyoxal. This reaction proceeds readily under mild acidic conditions to form the quinoxaline ring system.[4]

Figure 2: Synthesis of Quinoxaline-5-carboxylic Acid.

Experimental Protocol: Synthesis of Quinoxaline-5-carboxylic Acid

-

To a solution of 3,4-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).

-

Acidify the mixture to pH 4-5 with acetic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford quinoxaline-5-carboxylic acid.

Step 2: Esterification to Methyl Quinoxaline-5-carboxylate

Direct reduction of the carboxylic acid can be challenging. Therefore, it is advantageous to first convert it to its corresponding methyl ester. This is typically achieved through Fischer esterification using methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl Quinoxaline-5-carboxylate

-

Suspend quinoxaline-5-carboxylic acid (1.0 eq) in methanol.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl quinoxaline-5-carboxylate.

Step 3: Reduction to (Quinoxalin-5-yl)methanol

The final step involves the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.[5][6]

Figure 3: Reduction to (Quinoxalin-5-yl)methanol.

Experimental Protocol: Synthesis of (Quinoxalin-5-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl quinoxaline-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (quinoxalin-5-yl)methanol.

Table 1: Summary of Pathway A

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | 3,4-Diaminobenzoic Acid | Glyoxal, H₂O/EtOH, Acetic Acid, RT | Quinoxaline-5-carboxylic Acid | 85-95% |

| 2 | Quinoxaline-5-carboxylic Acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl Quinoxaline-5-carboxylate | 80-90% |

| 3 | Methyl Quinoxaline-5-carboxylate | LiAlH₄, THF; H₂O workup | (Quinoxalin-5-yl)methanol | 70-85% |

Part 3: Pathway B - Synthesis via Oxidation of 5-Methylquinoxaline

This pathway offers an alternative strategy, particularly if 5-methylquinoxaline is a more readily available starting material. The key transformation is the selective oxidation of the benzylic methyl group.

Step 1: Synthesis of 5-Methylquinoxaline

Analogous to the first step of Pathway A, 5-methylquinoxaline can be synthesized by the condensation of 3,4-diaminotoluene with glyoxal.

Experimental Protocol: Synthesis of 5-Methylquinoxaline

-

Follow the procedure for the synthesis of quinoxaline-5-carboxylic acid, substituting 3,4-diaminotoluene for 3,4-diaminobenzoic acid.

-

The product, 5-methylquinoxaline, can be purified by distillation or crystallization.

Step 2: Oxidation to Quinoxaline-5-carbaldehyde (Riley Oxidation)

The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of activated methyl groups, such as the one in 5-methylquinoxaline, to the corresponding aldehyde.[7][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

A Technical Guide to the Synthesis of (Quinoxalin-5-yl)methanol from o-Phenylenediamine Precursors

Abstract: The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. The introduction of specific functional groups, such as the hydroxymethyl moiety at the C5 position, is crucial for modulating biological activity and enabling further molecular elaboration. This guide provides an in-depth technical overview of two primary, regioselective strategies for the synthesis of (quinoxalin-5-yl)methanol, commencing from commercially available, pre-functionalized o-phenylenediamine precursors. We will dissect the foundational Hinsberg cyclocondensation reaction, detail step-by-step experimental protocols for synthesizing key aldehyde and carboxylic acid intermediates, and describe their subsequent reduction to the target alcohol. The causality behind experimental choices, from catalyst selection to the choice of reducing agent, is elucidated to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Quinoxalines: A Scaffold of Significance

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their prevalence in biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them versatile scaffolds in medicinal chemistry.[2]

The Quinoxaline Core in Medicinal Chemistry

The quinoxaline ring system is a core component of various therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Notable examples include drugs like echinomycin, a potent antibiotic and anticancer agent. The functionalization of the benzene ring of the quinoxaline system allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Synthetic Objectives: The Importance of the C5-Hydroxymethyl Group

The (quinoxalin-5-yl)methanol structure incorporates a primary alcohol at the 5-position. This functional group serves as a critical handle for several reasons:

-

Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of the parent quinoxaline, a key factor in drug bioavailability.

-

Metabolic Site: It can act as a site for metabolic processes, influencing the drug's half-life and clearance profile.

-

Synthetic Handle: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or halides, providing a gateway for the synthesis of diverse analogues and complex drug conjugates.

This guide focuses on constructing this specific target by leveraging the robust and reliable chemistry of o-phenylenediamine precursors.

The Cornerstone of Quinoxaline Synthesis: The Hinsberg Reaction

The most classical and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, first reported independently by Körner and Hinsberg in 1884.[5][6] This reaction remains the bedrock of quinoxaline synthesis due to its efficiency, reliability, and broad substrate scope.

Mechanism of the Acid-Catalyzed Cyclocondensation

The reaction proceeds via a two-step acid-catalyzed condensation-cyclization-dehydration sequence. The acid catalyst activates a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic for nucleophilic attack by one of the amino groups of the o-phenylenediamine. An intramolecular cyclization followed by dehydration yields the stable aromatic quinoxaline ring.[3][7]

Scope and Choice of 1,2-Dicarbonyl Compounds

The versatility of the Hinsberg synthesis is demonstrated by the wide range of acceptable 1,2-dicarbonyl partners, including:

-

Glyoxal: The simplest dicarbonyl, yielding an unsubstituted quinoxaline at the 2- and 3-positions.

-

Benzil: A common diketone that produces 2,3-diphenylquinoxaline.[8]

-

α-Keto Acids (e.g., Pyruvic Acid): These reagents lead to the formation of quinoxalin-2(1H)-ones.[9]

Modern Catalytic Approaches and Greener Methodologies

While the classical synthesis often required harsh conditions, modern methods have introduced milder and more environmentally friendly alternatives. Catalysts such as camphorsulfonic acid (CSA), iodine, and various Lewis acids can promote the reaction under ambient conditions.[6][7] The use of green solvents like ethanol or water, sometimes coupled with microwave irradiation, can dramatically reduce reaction times and improve yields.[10][11][12]

A Regioselective Strategy for (Quinoxalin-5-yl)methanol

To synthesize (quinoxalin-5-yl)methanol with unambiguous regiochemistry, the most efficient strategy is to begin with an o-phenylenediamine precursor that already contains the required carbon atom (or a precursor to it) at the desired position. This approach avoids the often-problematic regioselectivity issues associated with post-synthesis functionalization of the quinoxaline benzene ring.

Retrosynthetic Analysis

The retrosynthetic analysis reveals two practical pathways starting from either 3,4-diaminobenzaldehyde or 3,4-diaminobenzoic acid.

Experimental Protocols and Methodologies

The following sections provide detailed, self-validating protocols for the two primary synthetic pathways. All chemicals are commercially available and should be used as received unless otherwise noted.[7][13]

Pathway A: From 3,4-Diaminobenzaldehyde

This is the more direct route, involving a two-step process: cyclocondensation followed by a mild reduction.

4.1.1. Synthesis of Quinoxaline-5-carbaldehyde via Cyclocondensation

This protocol describes the reaction of 3,4-diaminobenzaldehyde with glyoxal.

-

Objective: To synthesize the key intermediate, quinoxaline-5-carbaldehyde.

-

Principle: An acid-catalyzed Hinsberg condensation reaction. Ethanol is chosen as a green and effective solvent.[7]

-

Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-diaminobenzaldehyde (1.36 g, 10 mmol) and ethanol (40 mL).

-

Stir the mixture until the solid is partially dissolved.

-

Add aqueous glyoxal (40% w/w, 1.45 g, 10 mmol) to the mixture, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

-

Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to yield quinoxaline-5-carbaldehyde as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

-

4.1.2. Reduction of Quinoxaline-5-carbaldehyde to (Quinoxalin-5-yl)methanol

-

Objective: To reduce the aldehyde functional group to a primary alcohol.

-

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic quinoxaline ring. Methanol serves as both a solvent and a proton source for the workup.

-

Methodology:

-

In a 100 mL round-bottom flask, dissolve quinoxaline-5-carbaldehyde (1.58 g, 10 mmol) in methanol (50 mL) with magnetic stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting material.

-

Quench the reaction by slowly adding 20 mL of water.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford pure (quinoxalin-5-yl)methanol.

-

Pathway B: From 3,4-Diaminobenzoic Acid

This pathway is slightly longer but offers an alternative for when the corresponding aldehyde precursor is less available or stable. It requires a more powerful reducing agent.

4.2.1. Synthesis of Quinoxaline-5-carboxylic Acid

-

Objective: To synthesize the carboxylic acid intermediate.

-

Methodology:

-

Follow the procedure in 4.1.1, substituting 3,4-diaminobenzoic acid (1.52 g, 10 mmol) for 3,4-diaminobenzaldehyde.

-

After reflux, cool the reaction mixture. The product may precipitate. If not, carefully adjust the pH to ~4 with 1M HCl to induce precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield quinoxaline-5-carboxylic acid.

-

4.2.2. Esterification of Quinoxaline-5-carboxylic Acid

-

Objective: To convert the carboxylic acid to an ester, which is more readily reduced by LiAlH₄.

-

Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

-

Methodology:

-

Suspend quinoxaline-5-carboxylic acid (1.88 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

-

Add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield methyl quinoxaline-5-carboxylate.

-

4.2.3. Reduction of the Ester to (Quinoxalin-5-yl)methanol

-

Objective: To reduce the methyl ester to the target primary alcohol.

-

Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is highly reactive and must be handled with care in an anhydrous environment.

-

Methodology:

-

To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (0.42 g, 11 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve methyl quinoxaline-5-carboxylate (2.02 g, 10 mmol) in 30 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by cooling to 0 °C and sequentially adding water (0.42 mL), 15% aqueous NaOH (0.42 mL), and then water again (1.26 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography as described in 4.1.2 to obtain (quinoxalin-5-yl)methanol.

-

Data Summary and Process Workflow

Table of Reaction Parameters

| Step | Pathway | Key Reagents | Catalyst/Reducing Agent | Solvent | Typical Yield | Key Considerations |

| Intermediate Synthesis | A | 3,4-Diaminobenzaldehyde, Glyoxal | HCl | Ethanol | 80-90% | Direct route to aldehyde. |

| Intermediate Synthesis | B | 3,4-Diaminobenzoic Acid, Glyoxal | HCl | Ethanol | 85-95% | Requires subsequent esterification. |

| Reduction | A | Quinoxaline-5-carbaldehyde | NaBH₄ | Methanol | 75-85% | Mild conditions, simple workup. |

| Reduction | B | Methyl quinoxaline-5-carboxylate | LiAlH₄ | Anhydrous THF | 70-80% | Requires anhydrous conditions and careful quenching. |

General Experimental Workflow

The overall process from precursor to purified product follows a standard sequence in synthetic organic chemistry.

Conclusion

The synthesis of (quinoxalin-5-yl)methanol is efficiently and regioselectively achieved through the strategic use of pre-functionalized o-phenylenediamine precursors. The classical Hinsberg condensation provides a reliable method for constructing the quinoxaline core, yielding either a key carbaldehyde or carboxylic acid intermediate.

-

Pathway A (from 3,4-diaminobenzaldehyde) is the more direct and operationally simpler route, utilizing a mild reduction with sodium borohydride.

-

Pathway B (from 3,4-diaminobenzoic acid) offers a valuable alternative, though it necessitates an additional esterification step and the use of the more powerful and hazardous reducing agent, lithium aluminum hydride.

The choice between these pathways will depend on precursor availability, cost, and the scale of the synthesis. Both methods, however, represent robust and validated approaches for accessing this valuable building block for research, discovery, and development in the chemical and pharmaceutical sciences.

References

-

Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37387-37406. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

-

Shaikh, I. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub, 3(4), 1361-1383. [Link]

- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University. (Note: This is a general review, specific link may vary, but content is widely available in review articles).

- Abdel-Rahman, A. A.-H. (2009). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. An Unspecified Journal/Review.

-

Gaikwad, S. P., et al. (2018). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 5(3), 859-865. [Link]

-

Zaragoza-García, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(1), 1185-1200. [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]

-

Singh, S., & Singh, J. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc.[Link]

-

Avula, B., et al. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

-

International Journal for Research Trends and Innovation. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. IJRTI, 7(1). [Link]

-

Yamashita, Y., et al. (2020). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 25(21), 5129. [Link]

-

Varma, R. S., & Kumar, D. (1998). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Synthetic Communications, 28(22), 4163-4171. [Link]

-

Fan, R., et al. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 16744-16753. [Link]

-

Beagle, J. K. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago. [Link]

-

ResearchGate. (n.d.). Synthesis of Quinoxalines. [Link]

-

More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1(408). [Link]

-

Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4655. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. [Link]

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrti.org [ijrti.org]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 7. ijrar.org [ijrar.org]

- 8. ajrconline.org [ajrconline.org]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. tsijournals.com [tsijournals.com]

- 11. Sci-Hub. The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation / Synthetic Communications, 1998 [sci-hub.box]

- 12. ecommons.udayton.edu [ecommons.udayton.edu]

- 13. scribd.com [scribd.com]

An In-Depth Technical Guide on the Theoretical and Computational Investigation of (Quinoxalin-5-yl)methanol Stability

Abstract

(Quinoxalin-5-yl)methanol is a heterocyclic compound of significant interest within pharmaceutical research due to the prevalence of the quinoxaline scaffold in a wide array of therapeutic agents.[1][2][3][4][5] The stability of this molecule is a critical determinant of its viability as a drug candidate, influencing its shelf-life, safety, and efficacy. This technical guide provides a comprehensive framework for the theoretical and computational evaluation of (Quinoxalin-5-yl)methanol's stability. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to predict and understand the degradation pathways of this and similar molecules. The methodologies detailed herein are grounded in Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offering a proactive, in-silico approach to stability assessment that can significantly de-risk and accelerate the drug development process.

Introduction: The Critical Role of Stability in Drug Development

The quinoxaline moiety is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] (Quinoxalin-5-yl)methanol, as a functionalized derivative, holds potential for further chemical modification to optimize its therapeutic profile. However, the chemical stability of any active pharmaceutical ingredient (API) is a non-negotiable prerequisite for its progression through the development pipeline. Instability can lead to the formation of degradation products with altered efficacy or toxicity profiles, compromising patient safety and therapeutic outcomes.

Forced degradation studies, which involve subjecting a drug substance to harsh conditions such as heat, humidity, light, and a range of pH values, are the conventional experimental approach to identifying potential degradation pathways.[6][7][8][9][10] While indispensable, these studies can be time-consuming and resource-intensive. Computational chemistry offers a powerful and complementary approach, enabling the early prediction of stability liabilities and providing mechanistic insights into degradation processes at the atomic level. This guide will delineate a robust computational workflow for assessing the stability of (Quinoxalin-5-yl)methanol, from initial molecular modeling to the interpretation of predictive stability indicators.

Theoretical Foundations for Stability Assessment

The intrinsic stability of a molecule is governed by its electronic structure and the strength of its chemical bonds. Computational quantum mechanics, particularly Density Functional Theory (DFT), provides a rigorous framework for probing these fundamental properties.[11][12] DFT allows for the calculation of a molecule's ground state electronic structure, from which a wealth of stability-related information can be derived.[11][12]

Molecular Dynamics (MD) simulations, on the other hand, offer a means to explore the conformational landscape of a molecule and its interactions with its environment over time.[13][14][15] By simulating the motion of atoms and molecules, MD can provide insights into dynamic processes that may lead to degradation, such as conformational changes that expose reactive sites.[13][14][15]

The synergy between DFT and MD provides a holistic view of molecular stability, combining the precision of quantum mechanical calculations with the temporal and environmental context offered by classical simulations.

Computational Workflow for Stability Analysis

The following sections outline a step-by-step protocol for the theoretical and computational assessment of (Quinoxalin-5-yl)methanol stability.

Molecular Structure Preparation and Optimization

The initial step in any computational analysis is the generation of an accurate three-dimensional structure of the molecule of interest.

Protocol 1: Molecular Structure Preparation

-

2D Structure Generation: Draw the 2D structure of (Quinoxalin-5-yl)methanol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, GaussView).

-

Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

The subsequent geometry optimization at the DFT level is crucial for obtaining an accurate representation of the molecule's minimum energy conformation.

Protocol 2: DFT Geometry Optimization

-

Software Selection: Choose a reputable quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Method Selection: Employ a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[16] For enhanced accuracy, especially when considering intermolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.[17]

-

Calculation Setup:

-

Define the molecular charge and multiplicity (singlet ground state for (Quinoxalin-5-yl)methanol).

-

Specify the geometry optimization and frequency calculation keywords. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Execution and Analysis: Run the calculation and analyze the output to confirm convergence and the absence of imaginary frequencies.

Caption: Workflow for DFT Geometry Optimization.

Analysis of Molecular Properties and Reactivity Descriptors

Once the optimized geometry is obtained, several key molecular properties that correlate with chemical stability can be calculated and analyzed.

3.2.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[18] A large HOMO-LUMO energy gap is generally associated with higher kinetic stability and lower chemical reactivity.[18]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

Protocol 3: FMO Analysis

-

Calculation: The HOMO and LUMO energies are standard outputs of the DFT geometry optimization calculation.

-

Visualization: Visualize the HOMO and LUMO isosurfaces to identify the regions of the molecule most likely to participate in chemical reactions.

-

Interpretation: A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and potentially react.

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

Protocol 4: MEP Analysis

-

Calculation: Generate the MEP surface from the optimized wavefunction.

-

Visualization: Color-code the MEP surface, typically with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential).

-

Interpretation: Identify potential sites for nucleophilic or electrophilic attack, which can be precursors to degradation.

3.2.3. Bond Dissociation Energy (BDE)

BDE is the energy required to break a specific bond homolytically. Lower BDE values indicate weaker bonds that are more susceptible to cleavage, a common degradation pathway.

Protocol 5: BDE Calculation

-

Radical Generation: Create structures of the two radical fragments resulting from the cleavage of the bond of interest.

-

DFT Calculations: Perform single-point energy calculations on the optimized parent molecule and the two radical fragments using the same level of theory.

-

BDE Calculation: The BDE is calculated as: BDE = E(radical 1) + E(radical 2) - E(parent molecule)

Table 1: Hypothetical Calculated Stability Descriptors for (Quinoxalin-5-yl)methanol

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| C-C BDE (ring) | ~120 kcal/mol | High energy, indicating a stable aromatic system. |

| C-O BDE (methanol) | ~90 kcal/mol | Lower energy, potentially a site of initial degradation. |

| C-H BDE (methanol) | ~100 kcal/mol | Relatively strong, but potentially susceptible to oxidation. |

Simulating Degradation Pathways with Molecular Dynamics

MD simulations can be employed to explore the dynamic behavior of (Quinoxalin-5-yl)methanol in a simulated environment, such as in solution, and to identify potential degradation pathways that may not be apparent from static DFT calculations.

Protocol 6: Molecular Dynamics Simulation

-

Force Field Selection: Choose a suitable force field for organic molecules (e.g., GAFF, OPLS-AA).

-

System Setup:

-

Place the optimized structure of (Quinoxalin-5-yl)methanol in a simulation box.

-

Solvate the molecule with an appropriate solvent model (e.g., TIP3P for water).

-

Add counter-ions to neutralize the system if necessary.

-

-

Simulation Parameters:

-

Minimization: Energy minimize the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

-

-

Analysis: Analyze the trajectory to identify:

-

Conformational changes that expose reactive sites.

-

Interactions with solvent molecules that could facilitate hydrolysis.

-

Root-mean-square deviation (RMSD) to assess structural stability.

-

Caption: Workflow for Molecular Dynamics Simulation.

Interpretation and Correlation with Experimental Data

The results from the computational studies should be interpreted in the context of known chemical principles and, whenever possible, correlated with experimental data. For example, the predicted sites of electrophilic or nucleophilic attack from FMO and MEP analysis can be compared with the degradation products identified in forced degradation studies. Similarly, the calculated BDEs can help to rationalize the observed fragmentation patterns in mass spectrometry.

Conclusion: A Proactive Approach to Stability Assessment

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-silico assessment of (Quinoxalin-5-yl)methanol stability. By integrating DFT and MD simulations, researchers can gain valuable insights into the intrinsic stability of this and other drug candidates, identify potential degradation pathways, and make more informed decisions in the early stages of drug development. This proactive approach to stability assessment can help to mitigate risks, reduce the reliance on resource-intensive experimental studies, and ultimately accelerate the delivery of safe and effective medicines to patients.

References

-

Wikipedia. Density functional theory. [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

-

MDPI. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. [Link]

-

Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]

-

ACS Publications. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. [Link]

-

MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

-

Scirp.org. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [Link]

-

MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

-

Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]

-

National Institutes of Health (NIH). (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed Central. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

ACS Publications. (2022). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. [Link]

-

PubMed Central. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

-

National Institutes of Health (NIH). (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. [Link]

-

ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]

-

ACS Publications. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. [Link]

-

RSC Publishing - The Royal Society of Chemistry. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. [Link]

-

International Journal of Thermodynamics and Chemical Kinetics. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. [Link]

-

International Journal of Chemistry Studies. Novel Synthesis of Some Quinoxaline Derivatives. [Link]

-

ResearchGate. (2020). QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES LES DERIVES DE LA QUINOXALINE : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. [Link]

-

Frontiers. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. [Link]

-

ACS Publications. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. [Link]

-

MedCrave online. (2016). Forced degradation studies. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

-

Preprints.org. SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

OMICS International. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. [Link]

-

National Institutes of Health (NIH). 6-Hydroxymethylquinoline. [Link]

-

RSC Publishing. (2024). Molecular dynamics-driven drug discovery. [Link]

-

International Journal of ChemTech Research. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

-

CAS Common Chemistry. 2-Amino-3-Methylimidazo[4,5-f]quinoxaline. [Link]

-

Fiveable. Density Functional Theory (DFT) | Computational Chemistry Class Notes. [Link]

-

PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

-

National Institutes of Health (NIH). (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]

-

National Institutes of Health (NIH). Quinoxaline. [Link]

Sources

- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. mdpi.com [mdpi.com]

- 14. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular dynamics-driven drug discovery - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Developing a (Quinoxalin-5-yl)methanol-based in vitro assay

Application Notes & Protocols

Topic: .

For: Researchers, scientists, and drug development professionals.

Unveiling the Therapeutic Potential of (Quinoxalin-5-yl)methanol: A Guide to In Vitro Assay Development

Authored by: A Senior Application Scientist

Introduction

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Many of these therapeutic effects are attributed to the ability of quinoxaline-containing compounds to modulate the activity of key cellular enzymes, particularly protein kinases.[3][4][5][6] This application note provides a comprehensive guide for the initial in vitro characterization of a novel, uncharacterized quinoxaline derivative, (Quinoxalin-5-yl)methanol. In the absence of a known biological target for this specific molecule, we present a dual-pronged strategy that mirrors a typical early-phase drug discovery workflow. This guide will first detail a cell-based phenotypic assay to assess its general antiproliferative effects on cancer cells. Subsequently, it will provide a protocol for a target-based biochemical assay to explore its potential as a kinase inhibitor, a common mechanism of action for this class of compounds.[3][4][5][6]

Part 1: Phenotypic Screening - Assessing Antiproliferative Activity

The initial step in evaluating a novel compound with suspected anticancer potential is to determine its effect on the proliferation of cancer cells. A robust and widely adopted method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity. As an alternative, we will also discuss a luminescence-based assay that quantifies ATP, another indicator of cell viability.[7][8]

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which signals the presence of metabolically active cells.[7][8] The assay reagent lyses the cells to release ATP, which is then consumed by a luciferase enzyme in a reaction that produces light. The luminescent signal is directly proportional to the number of viable cells in the culture.[9]

Caption: Workflow for the luminescence-based cell viability assay.

-

Cell Seeding:

-

Culture a panel of relevant cancer cell lines (e.g., HCT116, MCF-7, A549) to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well, opaque-walled microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of (Quinoxalin-5-yl)methanol in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

-

-

Assay and Data Acquisition:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The data is typically plotted as the percentage of cell viability versus the log of the compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be calculated using a non-linear regression analysis.[6][10]

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the rate of a biological process by 50%.[6][10] |

| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |

| Vehicle Control | A control group that receives the solvent in which the test compound is dissolved (e.g., DMSO). |

| Positive Control | A known cytotoxic agent used to validate the assay's ability to detect cell death. |

Part 2: Target-Based Assay - Investigating Kinase Inhibition

Given the prevalence of kinase inhibition among quinoxaline derivatives, a logical next step is to screen (Quinoxalin-5-yl)methanol against a panel of cancer-relevant kinases.[3][4][5][6] Here, we provide a protocol for a fluorescence-based in vitro kinase assay, a common method for assessing the inhibitory potential of a compound against a specific kinase.[11] We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors, as a representative target.[6]

This assay measures the phosphorylation of a specific substrate by the kinase.[11] The assay typically involves a kinase, a substrate (often a peptide), and ATP. The detection of the phosphorylated product is achieved using a variety of methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.[11] An increase in the fluorescent signal corresponds to higher kinase activity, and a decrease in the signal indicates inhibition.

Caption: Workflow for a fluorescence-based in vitro kinase assay.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human VEGFR-2 enzyme in an appropriate assay buffer.

-

Prepare a stock solution of a suitable fluorescently labeled peptide substrate for VEGFR-2.

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a stock solution of (Quinoxalin-5-yl)methanol in DMSO (e.g., 10 mM) and perform serial dilutions.

-

-

Assay Procedure (in a 384-well plate):

-

To each well, add the following in order:

-

Assay buffer

-

(Quinoxalin-5-yl)methanol dilution or DMSO (for controls)

-

VEGFR-2 enzyme

-

Peptide substrate

-

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection reagents (e.g., a fluorescently labeled anti-phospho-substrate antibody).

-

Incubate for the recommended time to allow for the detection reaction to occur.

-

Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

-

Similar to the cell viability assay, the percentage of kinase inhibition is plotted against the log of the inhibitor concentration. The IC50 value is then determined using non-linear regression analysis.[6][10]

| Parameter | Description |

| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%.[6][10] |

| Positive Control | A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2).[6] |

| Negative Control | No inhibitor (DMSO vehicle only), representing 0% inhibition. |

| No Enzyme Control | A control lacking the kinase to determine the background signal. |

Part 3: Assay Validation and Quality Control

For any in vitro assay, especially in a high-throughput screening (HTS) context, robust validation is crucial to ensure the reliability of the data.

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

The formula for Z'-factor is: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

-

μₚ and σₚ are the mean and standard deviation of the positive control.

-

μₙ and σₙ are the mean and standard deviation of the negative control.

| Z'-Factor | Assay Quality |

| > 0.5 | Excellent assay.[1] |

| 0 to 0.5 | Acceptable assay. |

| < 0 | Unacceptable assay. |

A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for screening compound libraries.[1]

Conclusion

This application note provides a structured and scientifically grounded approach to the initial in vitro characterization of a novel quinoxaline derivative, (Quinoxalin-5-yl)methanol. By employing a combination of phenotypic and target-based assays, researchers can efficiently assess its potential as an antiproliferative agent and begin to elucidate its mechanism of action. The detailed protocols and data analysis guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, which is a critical foundation for further drug development efforts.

References

-

Bekhradnia, A. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

-

Liu, C. et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

-

Montero, V. et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ghattas, M. A. et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals. Available at: [Link]

-

Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

-

Sittampalam, G. S. et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

-

Bastos, C. M. et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Available at: [Link]

-

Irfan, A. et al. (2017). A review on the therapeutic potential of quinoxaline derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Singh, R. et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Journal of Chemistry. Available at: [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

-

SpectraMax. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Available at: [Link]

-

El-Sayed, M. A. et al. (2017). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Letters in Drug Design & Discovery. Available at: [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

-

BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

-

G-Biosciences. (n.d.). Luminescent ATP Assays for Cell Viability. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05066A [pubs.rsc.org]

- 7. dadun.unav.edu [dadun.unav.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application of (Quinoxalin-5-yl)methanol in Cancer Cell Line Studies: A Technical Guide for Drug Discovery Professionals

The quinoxaline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action, including the inhibition of key protein kinases and the induction of apoptosis. This technical guide focuses on the strategic application of (Quinoxalin-5-yl)methanol , a versatile building block for the synthesis of novel quinoxaline-based anticancer agents. We will explore its role as a synthetic precursor and provide detailed protocols for the subsequent evaluation of its derivatives in cancer cell line studies.

(Quinoxalin-5-yl)methanol: A Gateway to Novel Anticancer Agents

(Quinoxalin-5-yl)methanol is not typically employed as a direct cytotoxic agent in cancer cell line studies. Instead, its primary value lies in its utility as a synthetic intermediate. The hydroxylmethyl group at the 5-position of the quinoxaline ring system provides a reactive handle for a variety of chemical transformations, allowing for the strategic elaboration of the quinoxaline core to generate libraries of novel compounds with potential anticancer activity.

The rationale behind using (Quinoxalin-5-yl)methanol as a starting material is to leverage the inherent biological relevance of the quinoxaline nucleus while introducing diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties. The goal is to synthesize derivatives that can effectively interact with specific molecular targets within cancer cells.

Synthetic Strategy: From Building Block to Bioactive Candidate

The transformation of (Quinoxalin-5-yl)methanol into a potential anticancer drug candidate involves its chemical modification. A common and effective strategy is the etherification or esterification of the primary alcohol to introduce various side chains. These side chains can be designed to interact with the ATP-binding pocket of protein kinases or other key regulatory proteins in cancer cells.

Below is a representative, generalized protocol for the synthesis of a library of (Quinoxalin-5-yl)methanol ethers.

Protocol 1: Synthesis of (Quinoxalin-5-yl)methoxy Derivatives

Objective: To synthesize a series of ether derivatives of (Quinoxalin-5-yl)methanol for subsequent biological screening.

Materials:

-

(Quinoxalin-5-yl)methanol

-

A selection of alkyl or aryl halides (e.g., benzyl bromide, 4-chlorobenzyl chloride)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of (Quinoxalin-5-yl)methanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.

-

Alkylation: Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ether derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical because sodium hydride is highly reactive with water.

-

Sodium Hydride: NaH is a strong base that effectively deprotonates the primary alcohol of (Quinoxalin-5-yl)methanol to form the nucleophilic alkoxide, which is necessary for the subsequent reaction with the electrophilic halide.

-

Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for accurate biological testing.

Biological Evaluation: Screening for Anticancer Activity

Once a library of derivatives has been synthesized, the next crucial step is to assess their anticancer activity in vitro. A standard and widely used method for determining cytotoxicity is the MTT assay.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized quinoxaline derivatives against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized quinoxaline derivatives dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Self-Validating System:

-

Controls: The inclusion of both negative (vehicle) and positive controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control provides the baseline for cell viability.

-

Reproducibility: Performing the assay in triplicate and repeating the experiment on different days ensures the reproducibility and reliability of the results.

Potential Mechanisms of Action of Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism is the inhibition of protein kinases.

Diagram 1: Generalized Kinase Inhibition Pathway

Caption: Potential mechanism of action for a (Quinoxalin-5-yl)methanol derivative.

This diagram illustrates how a hypothetical quinoxaline derivative could inhibit key kinases such as RAF and PI3K, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

Data Presentation and Interpretation

The results from the cytotoxicity screening should be tabulated for clear comparison of the potency of different derivatives across various cell lines.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of Hypothetical Quinoxaline Derivatives

| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

| Q-Derivative-1 | 15.2 | 25.8 | 30.1 |

| Q-Derivative-2 | 2.5 | 5.1 | 7.8 |

| Q-Derivative-3 | > 50 | > 50 | > 50 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Interpretation:

-

Potency: A lower IC₅₀ value indicates higher potency. In this example, Q-Derivative-2 is the most potent compound.

-

Selectivity: Comparing IC₅₀ values across different cell lines can provide insights into potential selectivity.

-

Structure-Activity Relationship (SAR): By comparing the chemical structures of the derivatives with their corresponding IC₅₀ values, researchers can begin to establish SAR, which is crucial for designing more potent and selective compounds.

Experimental Workflow Overview

The entire process, from synthesis to biological evaluation, can be visualized as a streamlined workflow.

Diagram 2: Drug Discovery Workflow

Caption: Workflow for the development of anticancer agents.

Conclusion

(Quinoxalin-5-yl)methanol is a valuable starting material for the synthesis of novel quinoxaline derivatives with potential anticancer activity. By employing strategic synthetic modifications and robust in vitro screening protocols, researchers can explore the vast chemical space around the quinoxaline scaffold to identify potent and selective drug candidates. The methodologies and insights provided in this guide offer a comprehensive framework for drug development professionals to effectively utilize (Quinoxalin-5-yl)methanol in their cancer research endeavors.

References

-

Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Abdelall, E. K. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity. [Link]

-

El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

-

Chen, S., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

Application Notes & Protocols: (Quinoxalin-5-yl)methanol as a Versatile Scaffold in Organic Synthesis

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline motif, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient nature make it a privileged scaffold for designing molecules with a wide array of biological activities. Quinoxaline derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The strategic functionalization of the quinoxaline core is paramount in modulating the physicochemical properties and biological activities of these compounds.

(Quinoxalin-5-yl)methanol, in particular, emerges as a highly valuable and versatile building block. The presence of a reactive hydroxymethyl group at the 5-position provides a convenient handle for a plethora of synthetic transformations. This allows for the facile introduction of the quinoxaline moiety into larger molecular frameworks, making it an ideal starting point for the synthesis of diverse compound libraries in drug discovery and for the development of novel functional materials.

This guide provides a comprehensive overview of the synthesis of (quinoxalin-5-yl)methanol and detailed protocols for its application as a scaffold in key organic transformations, including oxidation, halogenation, etherification, and esterification.

Synthesis of the (Quinoxalin-5-yl)methanol Scaffold

The synthesis of (quinoxalin-5-yl)methanol can be efficiently achieved through a two-step sequence starting from commercially available 4-amino-3-nitrobenzyl alcohol. The initial step involves the reduction of the nitro group to afford 3,4-diaminobenzyl alcohol.[3] This intermediate is then condensed with glyoxal to construct the quinoxaline ring system.[4][5][6]

Caption: Synthetic route to (Quinoxalin-5-yl)methanol.

Protocol 1: Synthesis of 3,4-Diaminobenzyl Alcohol

This protocol is adapted from a known procedure for the reduction of a substituted 4-amino-3-nitrobenzyl alcohol.[3]

Materials:

-

4-Amino-3-nitrobenzyl alcohol

-

Tetrahydrofuran (THF), anhydrous

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

To a Parr hydrogenation bottle, add 4-amino-3-nitrobenzyl alcohol (e.g., 10.0 g, 59.5 mmol).

-

Carefully add anhydrous THF (150 mL) to dissolve the starting material.

-

Under a stream of inert gas (e.g., nitrogen or argon), add Raney Nickel (approximately 1.0 g of the slurry, washed with THF).

-

Expert Insight: Raney Nickel is pyrophoric when dry. Always handle it as a slurry and under an inert atmosphere. The amount of catalyst can be optimized, but a 5-10% weight ratio relative to the substrate is a good starting point.

-

-

Seal the hydrogenation vessel and connect it to the Parr apparatus.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to 40 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the pressure drop, indicating hydrogen uptake. The reaction is typically complete within 3-5 hours.

-

Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional THF.

-

Causality: Celite filtration prevents the fine Raney Nickel particles from passing through, ensuring a clean filtrate.

-

-

Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzyl alcohol as a solid. This product is often used in the next step without further purification.

Expected Outcome: A pale brown to off-white solid with a yield typically in the range of 80-90%.[3]

Protocol 2: Synthesis of (Quinoxalin-5-yl)methanol

This protocol utilizes the classic condensation reaction to form the quinoxaline ring.[4][6]

Materials:

-

3,4-Diaminobenzyl alcohol

-

Glyoxal (40% aqueous solution)

-

Acetonitrile

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-diaminobenzyl alcohol (e.g., 5.0 g, 36.2 mmol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add glyoxal (40% aqueous solution, 1.1 equivalents, approximately 5.0 mL) dropwise at room temperature.

-

Expert Insight: The reaction is typically exothermic. For larger scale reactions, cooling in an ice bath during the addition of glyoxal is recommended to maintain control over the reaction temperature.

-

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Once the reaction is complete, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (quinoxalin-5-yl)methanol.

Expected Outcome: A crystalline solid with a yield of 70-85%.

Applications of (Quinoxalin-5-yl)methanol as a Synthetic Scaffold

The hydroxymethyl group of (quinoxalin-5-yl)methanol is a versatile functional handle that can be readily transformed into other key functional groups, thereby expanding the synthetic utility of this scaffold.

Caption: Key synthetic transformations of (Quinoxalin-5-yl)methanol.

Oxidation to Quinoxaline-5-carbaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for further derivatization through reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Manganese dioxide (MnO2) is a mild and selective reagent for the oxidation of benzylic alcohols.[2][7][8][9]

Protocol 3: Oxidation using Manganese Dioxide

Materials:

-

(Quinoxalin-5-yl)methanol

-

Activated Manganese Dioxide (MnO2)

-

Dichloromethane (DCM), anhydrous

-

Celite®

Procedure:

-

To a solution of (quinoxalin-5-yl)methanol (e.g., 1.0 g, 6.24 mmol) in anhydrous DCM (50 mL), add activated MnO2 (10 equivalents, approximately 5.4 g, 62.4 mmol).

-